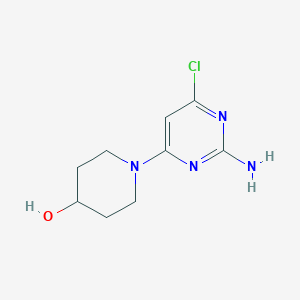![molecular formula C18H21ClN2O3S B10869407 2-Chloro-N-[3-methoxy-2-(piperidinocarbonyl)-1-benzothiophen-5-YL]propanamide](/img/structure/B10869407.png)
2-Chloro-N-[3-methoxy-2-(piperidinocarbonyl)-1-benzothiophen-5-YL]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s structure consists of a chlorinated propanamide group attached to a benzothiophene ring via a piperidinocarbonyl linker. The methoxy group (OCH3) is positioned at the 3-position of the benzothiophene ring.
- This compound may have applications in medicinal chemistry, as well as other fields.
2-Chloro-N-[3-methoxy-2-(piperidinocarbonyl)-1-benzothiophen-5-YL]propanamide: is a chemical compound with the molecular formula CHClNOS. It belongs to the class of amides and contains a benzothiophene ring.
Preparation Methods
- Unfortunately, specific synthetic routes and industrial production methods for this compound are not readily available in the literature. it likely involves chlorination of an appropriate precursor followed by amide formation.
- Researchers would need to explore custom synthesis or adapt existing methods to prepare this compound.
Chemical Reactions Analysis
Reactivity: Given its amide functionality, may undergo various reactions, including:
Common Reagents and Conditions: Specific reagents and conditions would depend on the desired transformation.
Major Products: The products formed would vary based on the reaction type. For example, reduction could yield the corresponding amine, while oxidation might lead to a sulfoxide or sulfone.
Scientific Research Applications
Medicinal Chemistry: Investigate its potential as a drug candidate, especially considering the benzothiophene scaffold, which is present in some bioactive compounds.
Biological Studies: Explore its interactions with biological targets (e.g., receptors, enzymes) and evaluate its pharmacological properties.
Industry: Assess its use in materials science or as a building block for other compounds.
Mechanism of Action
- The exact mechanism of action for this compound would require further research. It likely interacts with specific cellular targets, affecting biological processes.
- Potential pathways could involve binding to receptors, enzyme inhibition, or modulation of signaling cascades.
Comparison with Similar Compounds
- Unfortunately, I couldn’t find direct information on similar compounds with the exact structure. researchers can compare it to related benzothiophene derivatives or amides.
Similar Compounds: (not necessarily identical):
Remember that further investigation and experimental work are essential to fully understand the compound’s properties and applications
Properties
Molecular Formula |
C18H21ClN2O3S |
|---|---|
Molecular Weight |
380.9 g/mol |
IUPAC Name |
2-chloro-N-[3-methoxy-2-(piperidine-1-carbonyl)-1-benzothiophen-5-yl]propanamide |
InChI |
InChI=1S/C18H21ClN2O3S/c1-11(19)17(22)20-12-6-7-14-13(10-12)15(24-2)16(25-14)18(23)21-8-4-3-5-9-21/h6-7,10-11H,3-5,8-9H2,1-2H3,(H,20,22) |
InChI Key |
WPCGVYHULZYKCL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC2=C(C=C1)SC(=C2OC)C(=O)N3CCCCC3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1,3-benzothiazol-2-yl)-5-[3-(cyclohexylamino)propyl]-4-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B10869324.png)
![(4Z)-2-(4-methoxyphenyl)-4-{1-[(2-methylpropyl)amino]ethylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10869332.png)
![N-(5-bromopyridin-2-yl)-2-[(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)sulfanyl]propanamide](/img/structure/B10869341.png)
![2-[3,3-dimethyl-11-(4-methylphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-[2-(1H-imidazol-4-yl)ethyl]acetamide](/img/structure/B10869348.png)
![[4-[(4-methoxyphenyl)iminomethyl]-2-phenyl-1,3-oxazol-5-yl] acetate](/img/structure/B10869349.png)

![N-(2-chlorophenyl)-2-[11-(cyclohex-3-en-1-yl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide](/img/structure/B10869355.png)
![N-(6-hydroxy-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4-oxo-1-phenyl-1,4-dihydropyrimidin-5-yl)acetamide](/img/structure/B10869356.png)
![Methyl 5-chloro-3-{[4-(2-hydroxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B10869360.png)
![2-({[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]carbamothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B10869372.png)
![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-cyclohexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B10869378.png)
![2-iodo-N-({2-[(2-phenylquinolin-4-yl)carbonyl]hydrazinyl}carbonothioyl)benzamide](/img/structure/B10869381.png)
![3-(3,5-Dimethoxyphenyl)-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10869387.png)
![N-(butan-2-yl)-1,3-dioxo-2-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B10869400.png)
